molecular formula C24H42O21 B8112456 GLYCOGEN

GLYCOGEN

Cat. No.: B8112456
M. Wt: 666.6 g/mol
InChI Key: BYSGBSNPRWKUQH-QUMRWLSBSA-N
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Description

Biological Significance as a Dynamic Energy Reservoir

This compound's evolutionary conservation as an energy buffer stems from its unique physicochemical properties. The polymer's spherical β-particles (20–40 nm diameter) aggregate into larger α-rosettes in hepatic cells, creating a metastable structure that balances storage density with enzymatic accessibility. This architecture permits:

  • High-density glucose packaging : Each this compound molecule contains approximately 55,000 glucose residues, storing energy at 4 kcal/g while avoiding osmotic stress through tight molecular packing.
  • Rapid mobilization kinetics : this compound phosphorylase cleaves glucose-1-phosphate from terminal $$ \alpha $$-1,4 linkages at rates exceeding 5 μmol/min/g tissue during intense exercise.
  • Tissue-specific regulation : Hepatic glycogenolysis maintains blood glucose between 70–110 mg/dL, while muscle this compound exclusively fuels local ATP production through substrate-level phosphorylation.

Table 1: this compound Distribution in Adult Humans

Tissue Average Content (g) Physiological Role
Skeletal Muscle 300–700 Anaerobic glycolysis substrate
Liver 80–160 Systemic glucose homeostasis
Cardiac Muscle 10–15 Sustained contractile activity

The liver's this compound stores can sustain normoglycemia for 12–48 hours during fasting, while skeletal muscle reserves enable ≈2 hours of vigorous exercise before depletion. This temporal hierarchy reflects differential expression of glucose-6-phosphatase, present in hepatocytes but absent from myocytes.

Historical Evolution of this compound Research

Claude Bernard's 1855 discovery of "la matière glycogène" revolutionized biochemical understanding of energy metabolism. Key milestones include:

  • 1857 : M.A. Sanson identifies muscle this compound, expanding its role beyond hepatic glucose regulation.
  • 1920s : Carl and Gerty Cori elucidate the cyclic interconversion of glucose and lactate during muscle activity (Cori cycle).
  • 1957 : Luis Leloir characterizes UDP-glucose as the activated glycogenesis substrate, earning the 1970 Nobel Prize in Chemistry.
  • 1984 : Identification of glycogenin as the primer protein for this compound synthesis, resolving long-standing questions about polymer initiation.

Table 2: Key Enzymes in this compound Metabolism

Enzyme EC Number Function
This compound synthase 2.4.1.11 Extends $$ \alpha $$-1,4 chains
Branching enzyme 2.4.1.18 Creates $$ \alpha $$-1,6 linkages
This compound phosphorylase 2.4.1.1 Cleaves $$ \alpha $$-1,4 bonds
Debranching enzyme 3.2.1.33 Removes $$ \alpha $$-1,6 branches

Modern techniques like $$ ^{13}\text{C} $$-NMR spectroscopy now enable non-invasive tracking of this compound dynamics in vivo, while cryo-EM has resolved glycogenin's tyrosine-mediated primer mechanism at 3.1 Å resolution.

Properties

IUPAC Name

(2S,3S,4S,5S,6R)-2-[[(2R,4R,5R,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-20(45-23-17(36)12(31)10(29)6(2-26)42-23)14(33)18(37)24(43-8)44-19-7(3-27)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15-,16+,17-,18-,19?,20?,21+,22+,23-,24-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSGBSNPRWKUQH-QUMRWLSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2C([C@@H]([C@H]([C@H](O2)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] Beige crystalline solid; [Sigma-Aldrich MSDS]
Record name Glycogen
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CAS No.

9005-79-2
Record name Glycogen
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Record name Glycogen
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glycogen is naturally synthesized in oysters through the process of glycogenesis. This involves the enzyme this compound synthase, which catalyzes the addition of glucose units to a growing this compound chain using uridine diphosphate glucose (UDP-glucose) as a substrate .

Industrial Production Methods: Industrial extraction of this compound from oysters typically involves homogenizing the oyster tissue and then extracting the this compound using solvents such as dimethyl sulfoxide (DMSO). The extracted this compound is then purified through processes like ultracentrifugation and gel filtration .

Chemical Reactions Analysis

Glycogenolysis

Glycogenolysis is the metabolic process by which glycogen is broken down into glucose-1-phosphate and this compound (n-1) . This process occurs through the sequential removal of glucose monomers via phosphorolysis, which is catalyzed by the enzyme this compound phosphorylase .

Mechanism :

In muscles, glycogenolysis is initiated by cAMP binding to phosphorylate kinase, which converts phosphorylase b to phosphorylase a, the enzyme responsible for catalyzing this compound breakdown .

Glycogenesis

Glycogenesis is the synthesis of this compound from glucose monomers . Unlike glycogenolysis, glycogenesis is an endergonic process that requires energy input .

Mechanism :

  • Energy is provided by uridine triphosphate (UTP), which reacts with glucose-1-phosphate to form UDP-glucose. This reaction is catalyzed by UTP—glucose-1-phosphate uridylyltransferase .

  • This compound is synthesized from UDP-glucose monomers, initially by the protein glycogenin, which has two tyrosine anchors for the reducing end of this compound . Glycogenin catalyzes the attachment of four glucoses to itself, creating a short chain connected with alpha 1 4 glycosidic bonds5.

  • This compound synthase then progressively lengthens the this compound chain by adding α(1→4)-bonded glucose to the nonreducing end of the this compound chain, using UDP-glucose .

  • The this compound branching enzyme then transfers a terminal fragment of six or seven glucose residues from a nonreducing end to the C-6 hydroxyl group of a glucose residue deeper within the this compound molecule . The branching enzyme requires a branch of at least 11 residues to act upon and can transfer to the same or adjacent glucose chains .

In animal tissues, an enzyme preparation catalyzes the transfer of d-glucose from uridine diphosphate d-glucose to this compound . When the chains become about 10 units long, portions are transferred to other chains, forming α-1,6-glycosyl linkages by a branching enzyme .

Regulation of this compound Metabolism

Biotin regulates genes that are critical in intermediary metabolism, with stimulatory effects on genes favoring hypoglycemia and decreasing the expression of hepatic phosphoenolpyruvate carboxykinase, which stimulates glucose production by the liver .

Comparison with Similar Compounds

Data Tables

Table 1: Branching Frequency and Solubility
Compound Branching Frequency Solubility in Water
This compound Every 8–12 units High (due to branching)
Amylopectin Every 24–30 units Moderate
Cellulose Unbranched Low
Table 2: Disease Associations
Disorder Defective Enzyme This compound Impact Clinical Features
McArdle’s Disease This compound phosphorylase Accumulation in muscle Exercise intolerance, myoglobinuria
Pompe Disease Lysosomal α-glucosidase Systemic lysosomal accumulation Cardiomegaly, muscle weakness
Andersen’s Disease This compound branching enzyme Abnormal, less-branched this compound Liver cirrhosis, growth failure

Biological Activity

Glycogen, a polysaccharide composed of glucose units, serves as a primary energy reserve in animals and fungi. It plays a critical role in various biological processes, including energy metabolism, brain function, and response to physiological stress. This article explores the biological activity of this compound, highlighting its metabolic pathways, physiological significance, and implications in health and disease.

Structure and Metabolism of this compound

This compound is a branched polymer of glucose linked primarily by α1,4\alpha-1,4 glycosidic bonds with branch points formed by α1,6\alpha-1,6 linkages. It is predominantly stored in the liver and skeletal muscles. The metabolism of this compound involves two main processes: glycogenesis (synthesis) and glycogenolysis (breakdown).

Glycogenesis

Glycogenesis occurs when glucose levels are high, facilitating the conversion of glucose to this compound for storage. Key enzymes involved include:

  • This compound Synthase : Catalyzes the addition of glucose units to form this compound.
  • Glycogenin : Acts as a primer for this compound synthesis.

Glycogenolysis

During periods of fasting or intense exercise, this compound is broken down to release glucose. Key enzymes include:

  • This compound Phosphorylase : Catalyzes the release of glucose-1-phosphate from this compound.
  • Debranching Enzyme : Facilitates the removal of branch points in this compound.

The regulation of these processes is crucial for maintaining blood glucose levels and providing energy to tissues during metabolic demands.

Energy Storage and Release

This compound serves as a vital energy source during physical activity and fasting. In muscle cells, this compound is mobilized to provide glucose for ATP production during anaerobic respiration. In the liver, this compound breakdown releases glucose into the bloodstream to maintain blood sugar levels.

Role in Brain Function

Recent studies indicate that brain this compound metabolism is essential for cognitive functions such as learning and memory consolidation. Alterations in brain this compound levels have been implicated in neurodegenerative diseases like Lafora disease, characterized by abnormal this compound accumulation .

Case Studies on this compound Storage Diseases

This compound storage diseases (GSDs) are genetic disorders resulting from enzyme deficiencies affecting this compound metabolism. One notable case study involves a 17-year-old boy diagnosed with GSD Type Ia, characterized by hepatic glucose-6-phosphatase deficiency. Clinical manifestations included hepatomegaly and growth retardation. Treatment with raw corn starch improved his condition significantly after nine months .

Case Study Clinical Manifestations Treatment Outcome
GSD Type IaHepatomegaly, growth retardationRaw corn starch (50–100 g four times daily)Improved growth; however, some lesions increased in size

Recent Research Findings

Recent advancements in understanding this compound's biological activity have revealed its multifaceted roles beyond energy storage:

  • Brain this compound : Research has shown that brain this compound plays critical roles in neuronal health and function. The regulation of brain this compound phosphorylase (bGP) has been identified as a key factor influencing cognitive performance .
  • Metabolic Regulation : Studies indicate that this compound metabolism is intricately linked to metabolic health, influencing conditions such as obesity and diabetes .

Q & A

Basic Research Questions

Q. What are the standard methodologies for quantifying glycogen in tissue samples, and how do researchers validate their accuracy?

  • Methodological Answer : this compound quantification typically involves biochemical assays such as the anthrone-sulfuric acid method (colorimetric) or enzymatic hydrolysis coupled with glucose oxidase-peroxidase (GOPOD) assays. Validation includes parallel analysis using isotope dilution mass spectrometry (ID-MS) to confirm specificity, and internal controls (e.g., spiked this compound standards) to assess recovery rates. Researchers must also account for tissue heterogeneity by normalizing results to protein content or tissue weight .

Q. How do researchers distinguish between this compound synthesis and degradation pathways in experimental models?

  • Methodological Answer : Pulse-chase experiments with radiolabeled glucose (e.g., ¹⁴C-glucose) track incorporation into this compound. Inhibitors like 3-mercaptopicolinic acid (glycogenolysis blocker) or siRNA targeting this compound synthase (GYS1/2) can isolate pathway-specific activity. Western blotting for phosphorylation states of enzymes like this compound synthase (activated by dephosphorylation) and this compound phosphorylase (activated by phosphorylation) provides additional mechanistic insights .

Q. What criteria determine the use of primary vs. secondary data in this compound-related studies?

  • Methodological Answer : Primary data (e.g., lab-generated enzyme kinetics or tissue-specific this compound levels) are prioritized for hypothesis testing, while secondary data (e.g., published gene expression profiles of this compound-metabolizing enzymes) contextualize findings. Researchers must evaluate secondary data quality using tools like the QUADAS-2 checklist for bias assessment and replicate key findings in independent cohorts .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in metabolic diseases (e.g., diabetes, Pompe disease) be resolved?

  • Methodological Answer : Contradictions often arise from model-specific variables (e.g., muscle vs. liver this compound) or temporal factors (acute vs. chronic depletion). Researchers should employ meta-regression to identify confounding variables (e.g., insulin sensitivity, tissue-specific knockout models) and design longitudinal studies with multi-omics integration (proteomics, metabolomics) to capture dynamic interactions .

Q. What experimental designs are optimal for studying this compound dynamics under fluctuating nutrient conditions?

  • Methodological Answer : Hyperinsulinemic-euglycemic clamps combined with ¹³C-NMR spectroscopy allow real-time tracking of this compound turnover. In vitro systems (e.g., hepatocyte spheroids) with controlled glucose/pH gradients mimic physiological fluctuations. Power analysis (α=0.05, β=0.2) ensures sufficient sample size to detect subtle changes, as underpowered studies risk false negatives .

Q. How can evolutionary insights into bacterial this compound/starch biosynthesis enzymes inform mammalian metabolic engineering?

  • Methodological Answer : Phylogenetic analysis of ADP-glucose pyrophosphorylase (ADP-Glc PPase) across species identifies conserved regulatory domains. Site-directed mutagenesis of these domains in mammalian orthologs (e.g., liver-specific AGPAT6) can enhance this compound storage capacity. Structural modeling (e.g., AlphaFold2) predicts mutation impacts on enzyme kinetics .

Q. What statistical approaches address low reproducibility in this compound-related transcriptomic studies?

  • Methodological Answer : Batch effect correction (e.g., ComBat) minimizes technical variability in RNA-seq data. Resampling methods like bootstrapping estimate confidence intervals for differentially expressed genes (e.g., PYGL, GBE1). Pre-registration of analysis pipelines (e.g., on Open Science Framework) reduces outcome reporting bias .

Q. How should researchers frame questions about this compound’s interaction with autophagy using the FINER criteria?

  • Methodological Answer : A FINER-compliant question: "Is intermittent fasting (Intervention) more effective than caloric restriction (Comparison) in enhancing this compound-autophagy crosstalk (Outcome) in aged mice (Population)?" This ensures feasibility (mouse models), novelty (aging focus), and relevance (geriatric metabolic health). Pilot studies assess ethical constraints (e.g., fasting duration) .

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